2-Fluoropyridine-3-carbothioamide
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Overview
Description
2-Fluoropyridine-3-carbothioamide is a fluorinated pyridine derivative with the molecular formula C6H5FN2S.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoropyridine-3-carbothioamide typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-cyano-3-nitropyridine with a fluorinating agent such as tetra-n-butylammonium fluoride (TBAF), resulting in the formation of 2-cyano-3-fluoropyridine . This intermediate can then be further transformed into this compound through subsequent reactions.
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often involves the use of high-oxidation-state transition metals and fluorinating agents under controlled conditions. The process may include steps such as diazotization, nucleophilic substitution, and cyclization .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoropyridine-3-carbothioamide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where a nucleophile displaces a leaving group on the aromatic ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as TBAF or other fluoride sources are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized pyridine compounds .
Scientific Research Applications
2-Fluoropyridine-3-carbothioamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoropyridine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its electron-withdrawing properties, affecting the compound’s reactivity and interactions with biological molecules. This can lead to the modulation of various biochemical pathways, making it a valuable tool in medicinal chemistry and drug development .
Comparison with Similar Compounds
2-Fluoropyridine: A closely related compound with similar fluorination but lacking the carbothioamide group.
3-Fluoropyridine: Another fluorinated pyridine with the fluorine atom at a different position on the ring.
2-Cyano-3-fluoropyridine: An intermediate in the synthesis of 2-Fluoropyridine-3-carbothioamide.
Uniqueness: this compound is unique due to the presence of both the fluorine and carbothioamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-fluoropyridine-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2S/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONRHGGKKLVQLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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